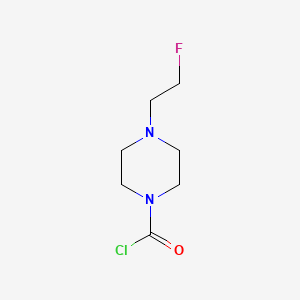
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride typically involves the reaction of piperazine with 2-fluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
科学的研究の応用
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carbonyl chloride involves its reactivity towards nucleophiles. The compound’s carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure .
類似化合物との比較
Similar Compounds
4-Methyl-1-piperazinecarbonyl chloride: This compound has a similar structure but with a methyl group instead of a fluoroethyl group.
1-Piperidinecarbonyl chloride: Another related compound with a piperidine ring instead of a piperazine ring.
Uniqueness
4-(2-Fluoroethyl)piperazine-1-carbonyl chloride is unique due to the presence of the fluoroethyl group, which imparts distinct reactivity and selectivity compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often used in pharmaceuticals for their enhanced metabolic stability and bioavailability .
特性
分子式 |
C7H12ClFN2O |
|---|---|
分子量 |
194.63 g/mol |
IUPAC名 |
4-(2-fluoroethyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClFN2O/c8-7(12)11-5-3-10(2-1-9)4-6-11/h1-6H2 |
InChIキー |
VBEKZPHASBOXMF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCF)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)

![1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione](/img/structure/B13312435.png)


![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312447.png)

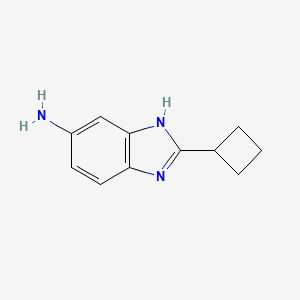
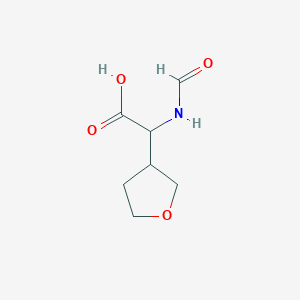
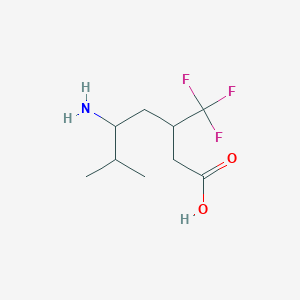

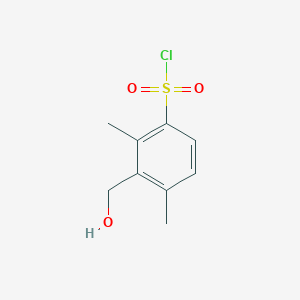
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13312498.png)
